molecular formula C10H14N2O3 B3023052 Methyl 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylate CAS No. 932916-69-3

Methyl 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylate

Cat. No.: B3023052
CAS No.: 932916-69-3
M. Wt: 210.23 g/mol
InChI Key: YIWUDVCQTKIBAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylate is a synthetic isoxazole derivative characterized by a pyrrolidine-substituted methyl group at the 5-position of the isoxazole ring and a methyl ester group at the 3-position. The pyrrolidine moiety introduces a saturated nitrogen-containing heterocycle, which may enhance solubility and metabolic stability compared to aromatic substituents.

Properties

IUPAC Name

methyl 5-(pyrrolidin-1-ylmethyl)-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-14-10(13)9-6-8(15-11-9)7-12-4-2-3-5-12/h6H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWUDVCQTKIBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)CN2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylate typically involves the reaction of isoxazole derivatives with pyrrolidine and methylating agents. One common method involves the reaction of an isoxazole carboxylic acid derivative with pyrrolidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then methylated using methyl iodide or dimethyl sulfate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted isoxazole and pyrrolidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

Methyl 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylate has demonstrated significant potential across various research domains:

Medicinal Chemistry

  • Antitumor Activity: Research has indicated that isoxazole derivatives exhibit anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation, with some showing promising results against specific cancer cell lines such as ovarian and colon cancers .
  • Biological Activity Studies: The compound is being investigated for its effects on biological pathways. Its structural similarity to biologically active molecules allows it to be a useful tool in studying enzyme interactions and receptor modulation .

Chemical Synthesis

  • Building Block for Complex Molecules: this compound serves as a crucial intermediate in synthesizing more complex organic compounds. Its unique functional groups enable the development of novel materials and pharmaceuticals.
  • Reagent in Organic Reactions: The compound is utilized as a reagent in various organic reactions, facilitating the synthesis of other chemical entities.

Material Science

  • Development of New Materials: The compound's properties make it suitable for use in developing advanced materials, including polymers and coatings. Its ability to modify physical properties enhances material performance in various applications.

Case Studies

StudyFocusFindings
Vitale et al. (2014)Antitumor ActivityDeveloped isoxazole derivatives that selectively inhibit COX-1, showing enhanced potency against ovarian cancer cells.
Shaw et al. (2012)Cytotoxic ActivitySynthesized N-phenyl isoxazoles with significant cytotoxic effects on colon cancer cells, targeting phosphorylated STAT3 pathways.
Xu et al. (2015)FLT3 InhibitionCreated novel derivatives that inhibited FLT3 phosphorylation and led to tumor regression in xenograft models .

Mechanism of Action

The mechanism of action of Methyl 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Pyrrolidine vs. Pyrrole Derivatives

  • Molecular Weight: 206.20 vs. 223.25 (estimated for the target compound). Spectral Data: The C4-H proton in the isoxazole ring resonates at δ 6.55–6.90 ppm in similar esters, consistent with electronic effects from substituents .

Aromatic vs. Aliphatic Substituents

  • Synthetic Route: Likely synthesized via cycloaddition or condensation reactions, similar to methods described for styrylisoxazole derivatives .
  • Methyl 5-(2-Thienyl)isoxazole-3-carboxylate (CAS 517870-23-4):
    • Substituent: A thiophene group introduces sulfur-based electronics, which may influence binding to metalloenzymes or alter metabolic pathways .

Styryl and Vinyl Derivatives

  • 5-(p-Substitutedstyryl)-isoxazole-3-carboxylic Acid Esters (e.g., 3a-h in ):
    • Substituent: Trans-configured styryl groups introduce conjugation, enhancing rigidity and π-π stacking interactions.
    • Spectral Data: IR spectra show C=O (1730–1710 cm⁻¹) and vinyl C=C (1648–1621 cm⁻¹) stretches, with ^1H-NMR vinyl protons at δ ~6.90 ppm .

Spectral and Structural Comparisons

  • IR Spectroscopy: The target compound’s ester carbonyl (C=O) is expected near 1730 cm⁻¹, consistent with analogs like Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate . Pyrrolidine’s N-H stretches (if present) would appear near 3300 cm⁻¹, distinguishing it from non-amine substituents.
  • ^1H-NMR : The isoxazole C4-H proton typically resonates as a singlet at δ 6.55–6.90 ppm. Pyrrolidine’s methylene protons (N-CH₂) would appear as a multiplet near δ 2.5–3.5 ppm, absent in phenyl or thienyl analogs .

Pharmacokinetic and Bioactivity Insights

  • Anti-Inflammatory Potential: Styrylisoxazole derivatives show COX-2 selectivity in docking studies; the pyrrolidine group may mimic amine-containing COX inhibitors like celecoxib .

Tabulated Comparison of Key Compounds

Compound Name Substituent (Position 5) Molecular Weight Key Spectral Features (^1H-NMR) logP (Predicted)
This compound Pyrrolidinylmethyl ~223.25 δ 6.70 (C4-H), δ 2.5–3.5 (N-CH₂) ~1.2
Methyl 5-(4-Bromophenyl)isoxazole-3-carboxylate 4-Bromophenyl 296.12 δ 6.85 (C4-H), δ 7.60 (Ar-H) ~3.5
Methyl 5-(2-Thienyl)isoxazole-3-carboxylate 2-Thienyl 209.22 δ 6.80 (C4-H), δ 7.20 (Thiophene-H) ~2.8
Methyl 5-(1-methyl-1H-pyrrol-2-yl)isoxazole-3-carboxylate 1-Methylpyrrole 206.20 δ 6.65 (C4-H), δ 6.10 (Pyrrole-H) ~1.5

Biological Activity

Methyl 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylate (CAS Number: 932916-69-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Formula : C₁₀H₁₄N₂O₃
Molecular Weight : 198.23 g/mol
IUPAC Name : this compound
Structural Formula :

C10H14N2O3\text{C}_{10}\text{H}_{14}\text{N}_{2}\text{O}_{3}

The biological activity of this compound primarily involves its interaction with various biological targets, particularly in the central nervous system and in cancer cells. The compound's structure suggests it may act as an inhibitor of specific enzymes or receptors involved in neurotransmission and cell proliferation.

Potential Mechanisms:

  • Inhibition of GABA Aminotransferase : Similar compounds have been shown to inhibit GABA aminotransferase, leading to increased levels of GABA, an important inhibitory neurotransmitter. This mechanism could have therapeutic implications for neurological disorders such as epilepsy and anxiety disorders .
  • Antiproliferative Activity : Preliminary studies suggest that derivatives of isoxazole compounds exhibit antiproliferative effects on various cancer cell lines, indicating potential use in oncology .

Antimicrobial Properties

Research indicates that isoxazole derivatives, including this compound, may possess antimicrobial properties. A study evaluating various pyrrolidine derivatives found significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be effective against certain infections .

Anticancer Activity

The compound has shown promise in inhibiting the growth of cancer cells. In vitro studies have demonstrated that isoxazole derivatives can reduce cell viability in cancer cell lines through mechanisms that may involve apoptosis or cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus and E. coli
AnticancerReduced viability in ovarian cancer cells (IC50 values ranging from 19.9 to 75.3 µM)
Neurological EffectsPotential GABAergic activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylate, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, similar isoxazole derivatives are prepared by reacting carboxylate esters with substituted amines under reflux in anhydrous solvents like THF or DCM . Key intermediates (e.g., pyrrolidinylmethyl precursors) are purified using column chromatography (silica gel, ethyl acetate/hexane gradients) and characterized via ESI-MS for molecular ion confirmation and 1^1H/13^13C NMR to verify functional groups .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • FT-IR : Confirms carbonyl (C=O, ~1700 cm1^{-1}) and isoxazole ring vibrations (~1600 cm1^{-1}) .
  • NMR : 1^1H NMR identifies pyrrolidine methylene protons (δ 2.5–3.0 ppm) and ester methyl groups (δ 3.7–3.9 ppm). 13^13C NMR resolves the isoxazole C-3 carboxylate carbon (~160 ppm) .
  • X-ray crystallography : For unambiguous confirmation, single-crystal structures are refined using SHELXL , with ORTEP-3 generating thermal ellipsoid plots .

Q. What are the stability considerations during storage and handling?

  • Methodological Answer : The compound is stable under inert atmospheres (N2_2/Ar) at –20°C in anhydrous DMSO or ethanol. Decomposition products (e.g., CO, nitrogen oxides) may form under prolonged heat (>100°C) or oxidative conditions . Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can molecular docking studies elucidate its interaction with biological targets like MAPK or DHFR?

  • Methodological Answer :

  • Target Selection : Prioritize targets (e.g., MAPK or DHFR) based on structural homology with known inhibitors .
  • Docking Workflow : Use AutoDock Vina with Lamarckian GA parameters. Prepare the ligand by optimizing protonation states (OpenBabel) and the receptor via homology modeling (SWISS-MODEL) .
  • Validation : Compare docking scores (e.g., –9.2 kcal/mol for MAPK) with reference inhibitors and validate via MD simulations (AMBER) .

Q. What experimental strategies resolve contradictions in reported stability data?

  • Methodological Answer :

  • Controlled Studies : Conduct thermogravimetric analysis (TGA) under varying O2_2 levels to assess decomposition thresholds .
  • HPLC-MS : Identify degradation products (e.g., methyl isoxazole fragments) and correlate with IR/NMR shifts .
  • Replicate Conditions : Compare results across labs using standardized protocols (e.g., ICH Q1A guidelines) .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Methodological Answer :

  • Derivative Synthesis : Modify the pyrrolidine substituent (e.g., introduce halides or methyl groups) and ester moieties .
  • Bioassays : Test inhibition of MAPK or DHFR via fluorescence polarization (FP) or enzymatic assays (IC50_{50} determination) .
  • QSAR Modeling : Use Gaussian for DFT calculations (HOMO/LUMO energies) and correlate with bioactivity .

Q. What crystallographic challenges arise in determining its solid-state structure?

  • Methodological Answer :

  • Crystal Growth : Optimize vapor diffusion (ethanol/water) to obtain diffraction-quality crystals.
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
  • Refinement : Apply SHELXL for anisotropic displacement parameters and resolve disorder in the pyrrolidine ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.